molecular formula C12H11NOS B6366850 3-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% CAS No. 1261937-89-6

3-Hydroxy-2-(3-methylthiophenyl)pyridine, 95%

Cat. No. B6366850
CAS RN: 1261937-89-6
M. Wt: 217.29 g/mol
InChI Key: OWOFBJYPEYNXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% (3-HMT-Pyridine) is a heterocyclic compound with a unique structure that has been studied extensively for its potential applications in scientific research. It is a colorless and odorless solid with a melting point of 157 °C and a boiling point of 214 °C. 3-HMT-Pyridine has been used in a variety of research applications, including as a substrate for enzymes, as a reagent in chemical reactions, and as a ligand in biochemical assays.

Scientific Research Applications

3-HMT-Pyridine has been used in a variety of scientific research applications. It has been used as a substrate for enzymes such as cytochrome P450 and as a reagent in chemical reactions such as the Wittig reaction. It has also been used as a ligand in biochemical assays such as enzyme-linked immunosorbent assays (ELISAs) and as a substrate in metabolic assays. In addition, it has been used in the synthesis of other compounds such as 3-hydroxy-2-(3-methylthiophenyl)pyridine-3-carboxylic acid.

Mechanism of Action

The mechanism of action of 3-HMT-Pyridine is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450, an enzyme involved in the metabolism of drugs and other compounds. In addition, it has been suggested that 3-HMT-Pyridine may act as a substrate for other enzymes such as cytochrome c oxidase and cytochrome b5 reductase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-HMT-Pyridine are not yet fully understood. However, it has been suggested that 3-HMT-Pyridine may act as an inhibitor of cytochrome P450, an enzyme involved in the metabolism of drugs and other compounds. In addition, it has been suggested that 3-HMT-Pyridine may act as a substrate for other enzymes such as cytochrome c oxidase and cytochrome b5 reductase.

Advantages and Limitations for Lab Experiments

The advantages of using 3-HMT-Pyridine in laboratory experiments include its low cost, its availability in a variety of forms (e.g., powder, solution, etc.), and its relatively low toxicity. The main limitation of using 3-HMT-Pyridine in laboratory experiments is its instability in aqueous solution, which can lead to the formation of unwanted byproducts.

Future Directions

The potential future directions for research on 3-HMT-Pyridine include further exploration of its biochemical and physiological effects, further investigation of its mechanism of action, and further exploration of its potential applications in scientific research. In addition, further research could be conducted on the synthesis of 3-HMT-Pyridine and its analogues, as well as on its potential use as a therapeutic agent.

Synthesis Methods

3-HMT-Pyridine is typically synthesized by the condensation of 3-methylthiophene and pyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is usually carried out in aqueous solution at a temperature of 80-90 °C for two hours. An alternative method of synthesis involves the reaction of 3-methylthiophene and pyridine in the presence of a catalyst such as palladium chloride or cobalt chloride. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature of 80-90 °C for two hours.

properties

IUPAC Name

2-(3-methylsulfanylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-10-5-2-4-9(8-10)12-11(14)6-3-7-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOFBJYPEYNXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-(3-methylthiophenyl)pyridine

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